molecular formula C17H19N5OS B2837795 2-cyano-3-phenyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}prop-2-enamide CAS No. 1808542-67-7

2-cyano-3-phenyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}prop-2-enamide

Cat. No.: B2837795
CAS No.: 1808542-67-7
M. Wt: 341.43
InChI Key: GERNGPYCNZSJTP-UHFFFAOYSA-N
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Description

2-cyano-3-phenyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}prop-2-enamide is a complex organic compound featuring a cyano group, a phenyl ring, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-phenyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}prop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of a cyanoacetamide derivative with a phenyl-substituted aldehyde under basic conditions, followed by the introduction of the triazole moiety through cyclization reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-phenyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific solvents and temperatures.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted phenyl derivatives, depending on the specific reaction pathway chosen.

Scientific Research Applications

2-cyano-3-phenyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-cyano-3-phenyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and triazole moiety play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-phenyl-N-{2-[4-(methyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}prop-2-enamide
  • 2-cyano-3-phenyl-N-{2-[4-(ethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}prop-2-enamide

Uniqueness

The uniqueness of 2-cyano-3-phenyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}prop-2-enamide lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the propan-2-yl group, in particular, may enhance its binding affinity to certain molecular targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-cyano-3-phenyl-N-[2-(4-propan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-12(2)22-15(20-21-17(22)24)8-9-19-16(23)14(11-18)10-13-6-4-3-5-7-13/h3-7,10,12H,8-9H2,1-2H3,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERNGPYCNZSJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NNC1=S)CCNC(=O)C(=CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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